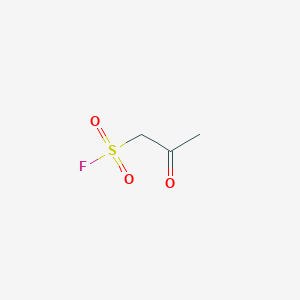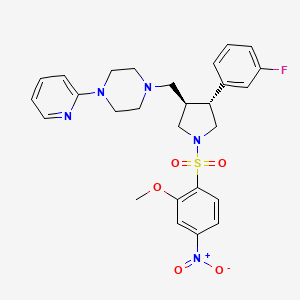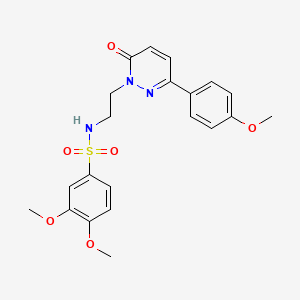
(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (CH3) attached, and a pyridinyl group (a ring of 5 carbon atoms and 1 nitrogen atom) with a methyl group attached. These are connected by a methanone group (a carbon atom double-bonded to an oxygen atom), and the whole molecule is a hydrochloride, meaning it is paired with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and pyridinyl rings would likely be planar (flat), with the atoms arranged in a hexagonal pattern. The methanone group would likely be in a trigonal planar configuration, with the carbon atom at the center .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The phenyl and pyridinyl rings might undergo electrophilic substitution reactions, while the methanone group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Characterization
- The synthesis of related compounds like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone has been achieved, suggesting the potential for synthesizing the requested compound in a similar manner (Chaudhari, 2012).
Crystal and Molecular Structure Analysis
- Compounds with similar molecular structures, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, have been synthesized and characterized, providing insights into the crystal and molecular structure of such compounds (Lakshminarayana et al., 2009).
Nonlinear Optical Applications
- A derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, has been studied for its nonlinear optical properties, indicating potential applications in opto-electronics for similar compounds (Revathi et al., 2018).
Isomorphous Structures in Analogs
- Research on isomorphous structures of similar compounds, like methyl- and chloro-substituted small heterocyclic analogues, provides insights into the structural characteristics and potential applications of these compounds in various fields (Swamy et al., 2013).
Synthesis for Medical Imaging
- Compounds like [11C]HG-10-102-01, which share a similar structure, have been synthesized for potential use in PET imaging for Parkinson's disease, suggesting a direction for medical imaging applications (Wang et al., 2017).
Antibacterial Activity
- Similar compounds have been evaluated for their antimicrobial activity, indicating a possible application in antibacterial research (Reddy & Reddy, 2016).
Corrosion Inhibition
- Pyrazole derivatives, related in structure, have been studied for their effectiveness as corrosion inhibitors, suggesting potential industrial applications for similar compounds (Yadav et al., 2015).
Anticancer Evaluation
- Derivatives of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been synthesized for anticancer evaluation, pointing towards possible applications in cancer research (Gouhar & Raafat, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13;/h3-9H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGHFOXCVPHXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)
![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)
